

T-1095A solubility and vehicle for in vivo administration

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Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

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Technical Support Center: T-1095A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and in vivo administration of **T-1095A**, the active metabolite of the SGLT inhibitor T-1095.

Frequently Asked Questions (FAQs)

Q1: What is T-1095 and T-1095A?

A1: T-1095 is a prodrug that is orally absorbed and then metabolized in the body to its active form, **T-1095A**.^[1] **T-1095A** is an inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.^{[2][3][4]} These transporters are responsible for the reabsorption of glucose in the kidneys.^{[2][3][4][5]} By inhibiting SGLT1 and SGLT2, **T-1095A** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^[1]

Q2: What is the mechanism of action of T-1095A?

A2: **T-1095A** exerts its therapeutic effect by inhibiting SGLT1 and SGLT2 in the renal tubules. SGLT2 is responsible for approximately 90% of glucose reabsorption in the early proximal tubule, while SGLT1 reabsorbs the remaining 10% in the later segments of the proximal tubule and the intestine.^{[2][3][4]} Inhibition of these transporters leads to glucosuria (excretion of glucose in urine) and a reduction in plasma glucose levels.^[1]

Q3: How is the prodrug T-1095 converted to the active form **T-1095A** in vivo?

A3: Following oral administration, T-1095 is absorbed and undergoes metabolism to form **T-1095A**.^[1] This bioactivation is a critical step for the pharmacological activity of the compound.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving **T-1095A** for my experiments.

Solution:

- Solvent Selection: Refer to the solubility data in Table 1. T-1095 (the prodrug) is known to be soluble in DMSO.^[6] For **T-1095A**, if aqueous solubility is low, consider using organic solvents such as DMSO or ethanol for initial stock solutions.
- Vehicle Preparation: For in vivo studies, a common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle.
- Sonication: Gentle sonication can aid in the dissolution of the compound.^[6]

In Vivo Administration Challenges

Problem: I am unsure about the appropriate vehicle for oral administration of **T-1095A** in rodents.

Solution:

- Recommended Vehicle: A commonly used and generally well-tolerated vehicle for oral gavage in rodents is a 0.5% (w/v) methylcellulose solution in water. For compounds with low aqueous solubility, the addition of a surfactant like Tween 80 (e.g., 0.1-0.5%) can help to create a stable suspension.
- Dosing: T-1095 has been administered orally to rats at doses of 30 and 100 mg/kg.^[7] For long-term studies, it has also been mixed into the diet at a concentration of 0.1%.^[7] The

appropriate dose for **T-1095A** may vary depending on the animal model and experimental design.

Data Presentation

Table 1: Solubility of T-1095

Solvent	Solubility	Reference
DMSO	60 mg/mL	[6]

Note: Specific quantitative solubility data for **T-1095A** in a range of solvents is not readily available in the public domain. Researchers may need to determine this empirically.

Experimental Protocols

Protocol for Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage

Materials:

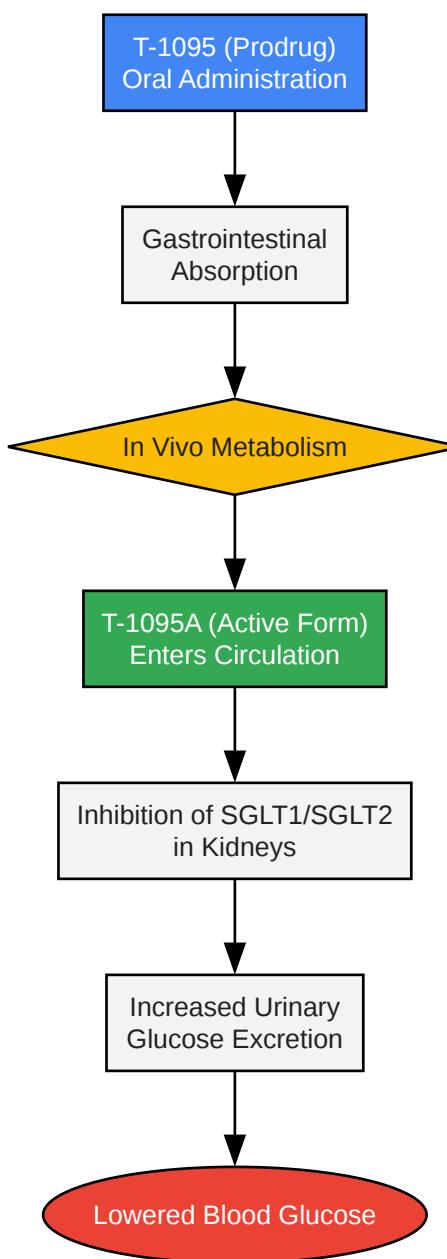
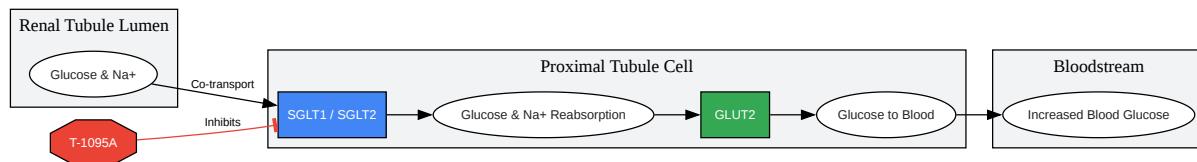
- Methylcellulose powder
- Sterile, deionized water
- Magnetic stirrer and stir bar
- Beaker
- Graduated cylinder

Procedure:

- Heat approximately one-third of the final required volume of sterile water to 60-80°C.
- While stirring the heated water vigorously with a magnetic stirrer, slowly add the calculated amount of methylcellulose powder to create a 0.5% (w/v) solution (e.g., 0.5 g for a final volume of 100 mL).

- Continue stirring until the powder is fully dispersed, which may result in a milky suspension.
- Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.
- Continue stirring the solution in a cold water bath or at 4°C until the solution becomes clear and viscous.
- Store the vehicle at 4°C.

Visualizations



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